molecular formula C11H12ClNO2 B14586414 (3-Chlorophenyl)methyl 3-aminobut-2-enoate CAS No. 61312-42-3

(3-Chlorophenyl)methyl 3-aminobut-2-enoate

Cat. No.: B14586414
CAS No.: 61312-42-3
M. Wt: 225.67 g/mol
InChI Key: OVLYFPXVUTYZDJ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methyl 3-aminobut-2-enoate is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of butenoic acid, featuring a chlorophenyl group and an amino group attached to the butenoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with (3-chlorophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(3-Chlorophenyl)methyl 3-aminobut-2-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methyl 3-aminobut-2-enoate
  • (4-Chlorophenyl)methyl 3-aminobut-2-enoate
  • (3-Bromophenyl)methyl 3-aminobut-2-enoate

Comparison

Compared to its analogs, (3-Chlorophenyl)methyl 3-aminobut-2-enoate exhibits unique properties due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and biological activity. For example, the 3-chloro derivative may have different steric and electronic effects compared to the 2-chloro or 4-chloro derivatives, leading to variations in their chemical behavior and applications.

Properties

CAS No.

61312-42-3

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(3-chlorophenyl)methyl 3-aminobut-2-enoate

InChI

InChI=1S/C11H12ClNO2/c1-8(13)5-11(14)15-7-9-3-2-4-10(12)6-9/h2-6H,7,13H2,1H3

InChI Key

OVLYFPXVUTYZDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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